molecular formula C15H20O3 B14347618 Ethyl 4-ethoxy-5-phenylpent-4-enoate CAS No. 94103-88-5

Ethyl 4-ethoxy-5-phenylpent-4-enoate

Cat. No.: B14347618
CAS No.: 94103-88-5
M. Wt: 248.32 g/mol
InChI Key: USTQNDZXUQZFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-ethoxy-5-phenylpent-4-enoate is an organic compound with the molecular formula C14H20O3. It is an ester that features both an ethoxy group and a phenyl group attached to a pentenoate backbone. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-ethoxy-5-phenylpent-4-enoate typically involves the esterification of 4-ethoxy-5-phenylpent-4-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. The product is then separated and purified using techniques such as distillation, extraction, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-5-phenylpent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-ethoxy-5-phenylpent-4-enoic acid.

    Reduction: Formation of 4-ethoxy-5-phenylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-ethoxy-5-phenylpent-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-5-phenylpent-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The phenyl group may interact with aromatic receptors or enzymes, influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-ethoxy-5-phenylpentanoate: Similar structure but lacks the double bond in the pentenoate backbone.

    Ethyl 4-ethoxy-5-phenylbutanoate: Shorter carbon chain, resulting in different chemical properties.

    Ethyl 4-ethoxy-5-phenylhexanoate: Longer carbon chain, affecting its reactivity and applications.

Uniqueness

Ethyl 4-ethoxy-5-phenylpent-4-enoate is unique due to the presence of both an ethoxy group and a phenyl group attached to a pentenoate backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

94103-88-5

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 4-ethoxy-5-phenylpent-4-enoate

InChI

InChI=1S/C15H20O3/c1-3-17-14(10-11-15(16)18-4-2)12-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3

InChI Key

USTQNDZXUQZFNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC1=CC=CC=C1)CCC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.